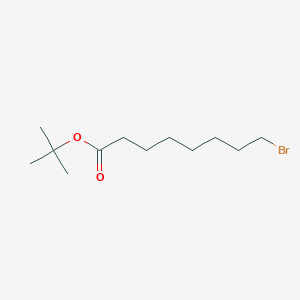

Tert-butyl 8-bromooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 8-bromooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYTBCLFXAZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77383-17-6 | |

| Record name | tert-butyl 8-bromooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 8-bromooctanoate chemical properties

An In-Depth Technical Guide to Tert-butyl 8-bromooctanoate: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule that serves as a valuable building block and intermediate in complex organic synthesis. Featuring a terminal primary bromide and a sterically hindered tert-butyl ester, this compound offers orthogonal reactivity, making it a strategic component in the synthesis of pharmaceuticals, specialty chemicals, and materials. The primary bromide provides a reactive handle for nucleophilic substitution and coupling reactions, while the tert-butyl ester group acts as a robust, non-hydrolytic protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The structural attributes of this compound dictate its physical behavior and spectroscopic signature. The long alkyl chain imparts significant nonpolar character, while the ester and bromide moieties introduce polarity. The bulky tert-butyl group influences its conformational behavior and reactivity.

Core Chemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 77383-17-6 | [1][2] |

| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |

| Molecular Weight | 279.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (typical) | [3] |

| Density | ~1.1-1.2 g/cm³ (estimated) | |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. |

Expected Spectroscopic Signature

-

¹H NMR: The spectrum would be characterized by a prominent singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group. A triplet at approximately δ 3.4 ppm would arise from the two protons on the carbon adjacent to the bromine atom (-CH₂Br). Another triplet, shifted further upfield around δ 2.2-2.3 ppm, would correspond to the methylene group alpha to the ester carbonyl (-CH₂COO-). The remaining ten protons of the central alkyl chain would appear as a series of complex multiplets between δ 1.2 and 1.9 ppm.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80-81 ppm and the associated methyl carbons near δ 28 ppm. The carbonyl carbon would appear downfield, typically around δ 172-173 ppm. The carbon bearing the bromine (-CH₂Br) would be found around δ 33-34 ppm, with the remaining methylene carbons of the chain resonating in the δ 24-35 ppm range.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a two-stage process: first, the synthesis of the free acid, 8-bromooctanoic acid, followed by its esterification. This approach prevents side reactions and allows for purification of the intermediate acid.

Synthetic Workflow

The overall synthetic strategy involves a malonic ester synthesis for controlled chain extension, followed by a modern and efficient tert-butylation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for malonic ester synthesis and advanced tert-butylation techniques.[4][5][6]

Stage 1: Synthesis of 8-Bromooctanoic Acid

-

Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0-5°C. After stirring, add 1,6-dibromohexane (in slight excess to favor mono-alkylation) and heat the mixture to reflux for several hours until TLC analysis indicates consumption of the malonate.

-

Work-up: Cool the reaction, filter any salts, and remove the ethanol under reduced pressure. The resulting crude oil is diethyl 2-(6-bromohexyl)malonate.

-

Hydrolysis and Decarboxylation: The crude intermediate is heated to reflux in an aqueous solution of sodium hydroxide until the ester is fully hydrolyzed. The solution is then cooled and acidified with a strong acid (e.g., HCl, H₂SO₄). The resulting dicarboxylic acid intermediate is unstable and decarboxylates upon further heating to yield 8-bromooctanoic acid, which may precipitate or be extracted with an organic solvent.

-

Purification: The crude 8-bromooctanoic acid can be purified by recrystallization or column chromatography.

Stage 2: Tert-butylation of 8-Bromooctanoic Acid [5]

-

Reaction Setup: In a clean, dry flask, dissolve 8-bromooctanoic acid (1.0 eq) in tert-butyl acetate (which serves as both solvent and reagent).

-

Catalysis: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~1-5 mol%). This superacid catalyst is highly efficient for this transformation.[5]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel.

Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its terminal bromide, which readily participates in nucleophilic substitution reactions. The tert-butyl ester is stable to the basic or nucleophilic conditions often used in these reactions, providing excellent functional group tolerance.

Key Reactions: Nucleophilic Substitution

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups at the terminus of the C8 chain.

Caption: Nucleophilic substitution at the C-Br bond.

Causality in Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

-

Temperature: Moderate heating is often employed to increase the reaction rate, but excessive temperatures should be avoided to minimize elimination (E2) side reactions.

Applications in Drug Development and Materials Science

The ability to introduce new functionality makes this compound a key intermediate.

-

Linker Chemistry: It is an ideal starting material for synthesizing bifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The bromide can be converted to an amine, thiol, or azide for conjugation, while the ester can be deprotected to reveal a carboxylic acid for amide bond formation.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The octanoate chain can be incorporated into API structures to modify lipophilicity and pharmacokinetic properties. The bromide handle allows for coupling with complex heterocyclic systems.[3]

-

Surface Modification: The terminal bromide can be used to graft the C8 chain onto surfaces via substitution reactions, while the ester provides a latent carboxylic acid that can be deprotected post-grafting to alter surface properties (e.g., wettability, charge).

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Profile

Based on aggregated GHS data for this compound and related structures, the primary hazards are:

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials.[8][9]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light. Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

Chemsrc.com. Ethyl 8-bromooctanoate. Available from: [Link]

- Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.

-

Autechaux. Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Available from: [Link]

-

PubChem. Ethyl 8-bromooctanoate. National Center for Biotechnology Information. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215–4220. Available from: [Link]

Sources

- 1. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromooctanoic acid tert-butyl ester | 77383-17-6 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Tert-butyl 8-bromooctanoate (CAS: 77383-17-6): A Key Building Block for Targeted Protein Degradation

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl 8-bromooctanoate. We will delve into its chemical properties, synthesis, and critical applications, with a particular focus on its role as a versatile linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of a Bifunctional Linker

This compound is a bifunctional organic molecule that has gained significant traction in modern medicinal chemistry. Its structure is deceptively simple: an eight-carbon alkyl chain functionalized with a terminal bromide and a tert-butyl ester. This dual functionality is precisely what makes it a valuable tool. The primary alkyl bromide serves as a reactive handle for nucleophilic substitution, while the sterically hindered tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

Its most prominent application is in the construction of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—specifically the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[2][3] A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the target protein's degradation.[5][6] this compound provides a simple, synthetically tractable alkyl linker, often used in the initial stages of PROTAC design and optimization.[2][6]

Physicochemical and Safety Profile

A clear understanding of the molecule's properties and hazards is fundamental for its effective and safe use in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 77383-17-6 | [7][8] |

| Molecular Formula | C₁₂H₂₃BrO₂ | [7] |

| Molecular Weight | 279.21 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Appearance | Liquid | |

| InChIKey | HGJYTBCLFXAZMO-UHFFFAOYSA-N | [7] |

| Monoisotopic Mass | 278.08814 Da | [7] |

Safety and Handling

Aggregated GHS information indicates that this compound requires careful handling.[7]

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard Handling Protocol:

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[9]

Synthesis of this compound

The synthesis of this linker is typically achieved by the esterification of its corresponding carboxylic acid, 8-bromooctanoic acid. The choice of the tert-butyl group is strategic; it is robust enough to withstand a variety of reaction conditions (e.g., nucleophilic substitutions at the bromide) yet can be cleaved under specific acidic conditions without affecting other sensitive functional groups.

A modern and efficient method for tert-butylation utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which offers high yields and cleaner reactions compared to older methods.[11]

Synthetic Workflow Diagram

Caption: Fischer esterification workflow for synthesizing this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 8-bromooctanoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~0.05 eq).

-

Reaction Execution: Stir the mixture at 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine. The bicarbonate wash is crucial to neutralize and remove the strong acid catalyst.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Synthesis

The utility of this compound shines in its role as a modular building block for PROTACs. The synthetic strategy generally involves a convergent approach where the linker connects the POI-binding "warhead" and the E3 ligase-recruiting "anchor".

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with nucleophiles, such as amines or phenols, which are often present on warhead or anchor molecules. This allows for the straightforward attachment of the eight-carbon linker. Following this conjugation, the tert-butyl ester can be deprotected to reveal a terminal carboxylic acid. This acid then becomes a handle for coupling to the second component of the PROTAC, typically through standard amide bond formation protocols (e.g., using HATU or EDC as coupling agents).

PROTAC Assembly Workflow

Caption: Convergent synthesis of a PROTAC using the bifunctional linker.

Protocol: Linker Conjugation to an E3 Ligase Ligand

This protocol provides a representative example of conjugating the linker to an amine-containing E3 ligase ligand, such as a pomalidomide derivative, a common step in constructing Cereblon (CRBN)-recruiting PROTACs.[4][5]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution to act as a proton scavenger.

-

Alkylation: Add this compound (1.1-1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction by LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess base.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the desired ligand-linker conjugate.

Conclusion

This compound (CAS: 77383-17-6) is more than a simple alkyl halide; it is a strategic enabler in modern drug discovery. Its bifunctional nature, combining a reactive electrophilic center with a stable, cleavable protecting group, makes it an ideal building block for the modular synthesis of complex molecules. For researchers in the field of targeted protein degradation, this reagent is an invaluable tool for systematically exploring the chemical space of PROTAC linkers, a critical determinant of degrader efficacy. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Current time information in Houston, TX, US. (n.d.). Google.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved January 6, 2026, from [Link]

-

Jinan Tantu Chemicals Co., Ltd. (n.d.). 8-Bromooctanoic Acid Tert-butyl Ester CAS: 77383-17-6. Retrieved January 6, 2026, from [Link]

-

Chemspace. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

MedChemExpress (Japanese). (n.d.). This compound | PROTAC Linker. Retrieved January 6, 2026, from [Link]

-

MCE (Chinese). (n.d.). This compound | PROTAC连接子. Retrieved January 6, 2026, from [Link]

-

Tidestav, G. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Retrieved January 6, 2026, from [Link]

-

Frontiers in Chemistry. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved January 6, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

-

Chemsrc. (2024). Ethyl 8-bromooctanoate | CAS#:29823-21-0. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Retrieved January 6, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C12H23BrO2). Retrieved January 6, 2026, from [Link]

-

Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved January 6, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arctomsci.com [arctomsci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

A Senior Application Scientist's Guide to Tert-butyl 8-bromooctanoate: A Versatile Bifunctional Linker in Modern Drug Discovery

Abstract

Tert-butyl 8-bromooctanoate is a bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex therapeutic agents. Its structure, which incorporates a reactive alkyl bromide and a sterically hindered tert-butyl ester, provides a versatile platform for introducing an eight-carbon aliphatic spacer. This guide provides an in-depth technical overview of the primary applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. We will explore the causality behind its utility, provide validated experimental protocols, and present a framework for its strategic implementation in drug discovery and development workflows.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the ability to precisely connect distinct molecular entities is paramount. Bifunctional linkers are the linchpins in this endeavor, enabling the construction of sophisticated molecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] this compound stands out as a particularly useful reagent in this class. Its architecture consists of two key components:

-

A Primary Alkyl Bromide: This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols). This allows for the covalent attachment of the linker to a ligand or substrate.[4][5]

-

A Tert-butyl Ester: This group serves as a robust protecting group for a carboxylic acid.[6] It is stable to a variety of reaction conditions, including those that are nucleophilic or mildly basic, yet can be selectively and cleanly cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the terminal carboxylic acid for subsequent coupling reactions.[1][7]

This dual functionality allows for a controlled, sequential synthesis strategy, making it an invaluable tool for researchers developing next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 77383-17-6 | [8][9][10] |

| Molecular Formula | C₁₂H₂₃BrO₂ | [8][9] |

| Molecular Weight | 279.21 g/mol | [8] |

| Appearance | Light yellow liquid | [11] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Source |

| Skin Corrosion/Irritation | H315 : Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | [8] |

| Specific Target Organ Toxicity | H335 : May cause respiratory irritation | [8] |

Handling Protocol:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]

-

Store in a tightly closed container in a cool, dry place.

Core Application: Synthesis of PROTACs

The most significant and rapidly growing application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to co-opt the cell's natural protein disposal machinery to induce the degradation of a specific target protein.[1][14]

A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length, flexibility, and chemical nature are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][15]

This compound is an ideal precursor for generating the flexible alkyl linkers commonly used in PROTAC design.[1][7]

Experimental Protocol: Alkylation of an Amine-Containing Ligand

This protocol describes the initial step of covalently attaching the linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Objective: To synthesize the N-alkylated linker-ligand conjugate.

Materials:

-

Amine-containing ligand (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Methodology:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the amine-containing ligand (1.0 eq) and anhydrous DMF.

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired linker-ligand conjugate.

Causality: The use of a non-nucleophilic base like K₂CO₃ is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation and leaving the nucleophile reactive. The subsequent deprotection and coupling steps would follow the general workflow outlined in the diagram above.

Broader Applications in Bioconjugation and Organic Synthesis

While its role in PROTACs is prominent, the utility of this compound extends to other areas of drug development and chemical synthesis.

Precursor for Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[3][16][17] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[2] The principles for using this compound in PROTACs are directly applicable to ADC linker synthesis, where it can be used to install a flexible aliphatic spacer between the antibody conjugation site and the cytotoxic payload.

General Synthetic Intermediate

Beyond complex bioconjugates, this compound is a valuable intermediate for introducing a functionalized C8 chain in general organic synthesis. The terminal bromide can be converted to a variety of other functional groups (e.g., azide, thiol, phosphonium salt) for subsequent reactions like "click" chemistry, Wittig reactions, or further substitutions. This versatility makes it a foundational component for building complex natural products and other small molecule libraries.[4][18][19]

Conclusion

This compound is more than a simple alkyl halide; it is a strategically designed synthetic tool that offers a powerful combination of reactivity and stability. Its bifunctional nature, characterized by a reactive bromide and a protected carboxylic acid, enables controlled, stepwise synthetic strategies. This has positioned it as a go-to reagent for constructing the critical linker component of PROTACs, a revolutionary class of therapeutics. As the fields of targeted protein degradation and bioconjugation continue to expand, the demand for versatile and reliable building blocks like this compound is set to grow, cementing its role as an essential component in the modern medicinal chemist's toolbox.

References

-

AstaTech, Inc. (2025). This compound - Free SDS search. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Retrieved from [Link]

- Google Patents. (2020). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

- Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate.

-

Ciulli, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

-

ADC Review. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

-

NJ Bio, Inc. (2025). Recent Advances in ADCs. Retrieved from [Link]

-

Informa Connect. (n.d.). Precision Oncology Meets Potency: The Promise of Antibody-Drug Conjugates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veranova.com [veranova.com]

- 3. adcreview.com [adcreview.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [oakwoodchemical.com]

- 10. 8-Bromooctanoic acid tert-butyl ester | 77383-17-6 [chemicalbook.com]

- 11. This compound | CAS:77383-17-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. njbio.com [njbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. innospk.com [innospk.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Tert-butyl 8-bromooctanoate molecular weight and formula

An In-Depth Technical Guide to tert-Butyl 8-bromooctanoate: A Key Bifunctional Linker in Modern Chemistry

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Its structure features a linear eight-carbon chain functionalized with a terminal bromine atom and a tert-butyl ester. This unique arrangement makes it an exceptionally versatile building block. The alkyl bromide serves as a reactive handle for nucleophilic substitution, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions.

This combination of a reactive site and a protected functional group is particularly valuable in the synthesis of complex molecules, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, this compound often serves as a foundational component of the linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for professionals in the field.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 77383-17-6 | PubChem[4] |

| Molecular Formula | C₁₂H₂₃BrO₂ | PubChem[4] |

| Molecular Weight | 279.21 g/mol | PubChem[4] |

| Monoisotopic Mass | 278.08814 Da | PubChem[4] |

| Appearance | Colorless to light yellow liquid | (Inferred from similar compounds) |

| SMILES | CC(C)(C)OC(=O)CCCCCCCBr | PubChem[5] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of 8-bromooctanoic acid. The use of a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of a strong acid catalyst drives the formation of the sterically hindered tert-butyl ester.

Causality in Experimental Design:

-

Choice of Reagents: 8-bromooctanoic acid is the logical precursor, providing the core carbon chain and the bromine functional group. Tert-butanol or isobutylene serves as the source for the tert-butyl group. The tert-butyl group is chosen for its steric bulk, which provides excellent stability to the ester under a wide range of conditions, including basic and nucleophilic environments where other esters might be cleaved.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by the tert-butanol.

-

Reaction Conditions: The reaction is an equilibrium process. To drive it towards the product, an excess of the tert-butylating agent can be used. The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus can also shift the equilibrium favorably.

-

Purification Strategy: After the reaction, the crude product will contain unreacted starting material, the acid catalyst, and byproducts. A standard aqueous workup is used to remove the acid and water-soluble impurities. The final purification is typically achieved by vacuum distillation or column chromatography to separate the desired product from non-volatile or similarly soluble impurities, yielding a high-purity compound.

Experimental Protocol: Synthesis via Fischer Esterification

-

Reaction Setup: To a solution of 8-bromooctanoic acid (1.0 eq) in a suitable solvent like dichloromethane or toluene in a round-bottom flask, add an excess of tert-butanol (3-5 eq).

-

Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is critical. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include:

-

A sharp singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A triplet integrating to 2 protons around δ 3.40 ppm, corresponding to the methylene group adjacent to the bromine atom (-CH₂Br).

-

A triplet integrating to 2 protons around δ 2.20 ppm for the methylene group adjacent to the ester carbonyl (-C(O)CH₂-).

-

A series of multiplets between δ 1.30-1.90 ppm for the remaining methylene groups in the alkyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:

-

A signal for the carbonyl carbon around δ 173 ppm.

-

A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm.

-

A signal for the carbon attached to bromine (-CH₂Br) around δ 34 ppm.

-

A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity for the M+ and M+2 ions). The molecular ion [M+H]⁺ would be expected at m/z 279/281. A common fragmentation is the loss of isobutylene (56 Da) to give an ion corresponding to 8-bromooctanoic acid.

Characterization Workflow Protocol

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]

-

Sample Preparation (MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for ESI-MS, or dichloromethane for GC-MS analysis.

-

MS Data Acquisition: Infuse the sample for ESI-MS analysis or inject it into a GC-MS system operating in EI mode.[7]

-

Data Analysis: Integrate the NMR signals and assign the peaks to the corresponding protons and carbons in the structure. Analyze the mass spectrum to confirm the molecular weight and isotopic distribution.

Logical Flow of Product Characterization

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Applications in Drug Development

The primary application of this compound is as a versatile bifunctional linker.[1] Its linear alkyl chain provides spatial separation between two conjugated moieties, while its terminal functional groups allow for sequential or orthogonal conjugation strategies.

-

PROTAC Synthesis: In the synthesis of PROTACs, the alkyl bromide end can be reacted with a nucleophile (e.g., an amine or phenol) on a ligand for an E3 ubiquitin ligase (like Von Hippel-Lindau, VHL, or Cereblon). Following this conjugation, the tert-butyl ester is deprotected (typically with trifluoroacetic acid) to reveal a terminal carboxylic acid. This acid is then activated and coupled to an amine or alcohol on the ligand for the target protein, completing the synthesis of the heterobifunctional PROTAC molecule.

-

Other Linker Applications: Beyond PROTACs, it is used to synthesize other molecular probes, antibody-drug conjugates (ADCs), and labeled biomolecules where a stable, medium-length spacer is required.

Role as a PROTAC Linker

Caption: Schematic role of this compound in PROTAC synthesis.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: According to safety data, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MCE. (n.d.). This compound. Retrieved from [Link]

-

Ciulli, A., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 4, e1572. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H23BrO2). Retrieved from [Link]

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H23BrO2) [pubchemlite.lcsb.uni.lu]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of Tert-butyl 8-bromooctanoate: A Comprehensive Technical Guide

Introduction

Tert-butyl 8-bromooctanoate is a bifunctional molecule featuring a terminal bromine atom and a sterically hindered tert-butyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The terminal bromine allows for a variety of nucleophilic substitution reactions, while the tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this versatile chemical building block.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that give rise to its characteristic spectroscopic signals are the tert-butyl ester and the terminal alkyl bromide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the octanoate chain and the tert-butyl group. Experimental data obtained in deuterated chloroform (CDCl₃) at 300 MHz shows the following key resonances.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.36 - 3.44 | Triplet | 2H | -CH₂Br |

| 2.16 - 2.24 | Triplet | 2H | -C(=O)CH₂- |

| 1.80 - 1.92 | Quintet | 2H | -CH₂CH₂Br |

| 1.55 - 1.64 | Multiplet | 2H | -C(=O)CH₂CH₂- |

| 1.40 - 1.48 | Singlet | 9H | -C(CH₃)₃ |

| 1.28 - 1.36 | Multiplet | 6H | -(CH₂)₃- |

Interpretation of the ¹H NMR Spectrum:

-

The downfield triplet at approximately 3.40 ppm is characteristic of the methylene protons adjacent to the electronegative bromine atom.

-

The triplet at around 2.20 ppm corresponds to the methylene protons alpha to the carbonyl group of the ester.

-

The prominent singlet at approximately 1.44 ppm, integrating to nine protons, is the hallmark of the magnetically equivalent methyl protons of the tert-butyl group.

-

The remaining methylene groups of the octanoate chain appear as overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C =O |

| ~80.3 | -OC (CH₃)₃ |

| ~35.0 | -C (=O)CH₂- |

| ~33.8 | -C H₂Br |

| ~32.7 | -C H₂CH₂Br |

| ~28.5 | -(C H₂)n- |

| ~28.1 | -(C H₂)n- |

| ~28.0 | -OC (C H₃)₃ |

| ~24.9 | -(C H₂)n- |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester is expected to resonate at the most downfield position, around 173.0 ppm.

-

The quaternary carbon of the tert-butyl group is predicted to appear around 80.3 ppm.

-

The carbon attached to the bromine atom is anticipated at approximately 33.8 ppm.

-

The methyl carbons of the tert-butyl group are expected to produce a single signal around 28.0 ppm.

-

The remaining methylene carbons of the alkyl chain will appear in the 24-35 ppm range.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.[3]

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.

Predicted IR Absorption Bands:

Based on the functional groups present and data for similar esters, the following characteristic absorption bands are predicted.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, ~2855 | Strong | C-H stretching (alkyl) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1250, ~1150 | Strong | C-O stretching (ester) |

| ~640 | Medium | C-Br stretching |

Interpretation of the Predicted IR Spectrum:

-

The most prominent peak in the spectrum will be the strong C=O stretch of the ester group, appearing around 1735 cm⁻¹.

-

The C-H stretching vibrations of the alkyl chain and the tert-butyl group will be visible as strong bands just below 3000 cm⁻¹.

-

The "fingerprint" region will contain strong C-O stretching bands characteristic of the tert-butyl ester.

-

A medium intensity band in the lower frequency region (around 640 cm⁻¹) can be attributed to the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition

As this compound is a liquid at room temperature, a neat spectrum can be readily obtained.[3]

-

Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Abundance | Assignment |

| 278/280 | Low | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |

| 223/225 | Medium | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 199 | Low | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak is expected to be observed as a doublet at m/z 278 and 280, with approximately equal intensity, which is characteristic of the presence of a single bromine atom.

-

A significant fragmentation pathway is the loss of the tert-butyl group, resulting in a fragment ion at m/z 223/225.

-

The most abundant peak (base peak) in the spectrum is often the tert-butyl cation at m/z 57.

-

Loss of the bromine atom from the molecular ion would lead to a fragment at m/z 199.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.[3]

Caption: Workflow for GC-MS analysis.

Synthesis

A common method for the synthesis of this compound involves the esterification of 8-bromooctanoic acid. One reported procedure utilizes trifluoroacetic anhydride to activate the carboxylic acid, followed by reaction with tert-butanol.[4]

Conclusion

This technical guide provides a detailed overview of the spectroscopic data for this compound. The combination of NMR, IR, and MS data, along with the provided experimental protocols, offers a robust framework for the unequivocal identification and characterization of this important synthetic intermediate. While some of the presented data is predictive, it is based on sound spectroscopic principles and analysis of closely related structures, providing a reliable reference for researchers in the field.

References

-

Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway - The Royal Society of Chemistry. Available at: [Link]

-

A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group - bonndoc - Universität Bonn. Available at: [Link]

-

Induced degradation of SNAP-fusion proteins - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy - PMC - NIH. Available at: [Link]

-

Supporting Information A chemically contiguous hapten approach for a heroin–fentanyl vaccine Experimental procedures for compo - Beilstein Journals. Available at: [Link]

-

COMPOUNDS AND COMPOSITIONS FOR INTRACELLULAR DELIVERY OF THERAPEUTIC AGENTS - European Patent Office - EP 3350157 B1 - EPO. Available at: [Link]

- KR20150041669A - Heterovalent inhibitors targeting N-end Rule Pathway and its use - Google Patents.

- US20210082632A1 - Stilbene and Fused Stilbene Derivatives as Solar Cell Dyes - Google Patents.

-

Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem. Available at: [Link]

Sources

Solubility of Tert-butyl 8-bromooctanoate in organic solvents

<An In-depth Technical Guide to the Solubility of Tert-butyl 8-bromooctanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a terminal bromine atom and a sterically hindered tert-butyl ester. Its long alkyl chain makes it a valuable building block and linker in various synthetic applications, including the development of novel pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction design, purification processes like chromatography and crystallization, and formulation development. This guide provides a detailed analysis of the molecular features governing its solubility and offers a robust protocol for its experimental determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound possesses distinct regions that influence its interaction with various solvents.

Molecular Structure Analysis

-

Nonpolar Alkyl Chain: The core of the molecule is a long, eight-carbon alkyl chain (-(CH₂)₇-). This chain is nonpolar and primarily interacts through weak van der Waals forces (London dispersion forces).[2][3] These forces become stronger with increasing molecular size and electron count.[3][4]

-

Polar Carbon-Bromine Bond: The terminal bromine atom is more electronegative than carbon, creating a polar C-Br bond. This introduces a dipole moment, allowing for dipole-dipole interactions with polar solvent molecules.[5][6]

-

Tert-butyl Ester Group: The tert-butyl ester group (-C(O)O-C(CH₃)₃) is moderately polar due to the carbonyl (C=O) group.[5] However, it cannot act as a hydrogen bond donor and its ability to accept hydrogen bonds is sterically hindered by the bulky tert-butyl group.[7]

These structural features result in a molecule with a predominantly nonpolar character, but with regions capable of polar interactions. Consequently, this compound is generally insoluble or only slightly soluble in highly polar solvents like water, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions formed between the solute and water.[4][8] Conversely, it is expected to be readily soluble in a wide range of organic solvents.[2][9]

Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized based on their polarity. The expected solubility of this compound in each class is as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through London dispersion forces. Given the long alkyl chain of this compound, strong interactions are expected, leading to high solubility.[4] The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions.[4]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess permanent dipoles but lack O-H or N-H bonds for hydrogen bonding. The polar C-Br and ester groups of this compound can engage in dipole-dipole interactions with these solvents.[10] Therefore, good solubility is anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While the ester group of this compound can act as a weak hydrogen bond acceptor, the overall molecule cannot donate hydrogen bonds. The solubility in these solvents will depend on the balance between the nonpolar alkyl chain and the polar functional groups. Generally, solubility is expected to be lower than in nonpolar or polar aprotic solvents, but likely still significant.

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Predictions

While quantitative data is best determined experimentally, the principles outlined above allow for a qualitative prediction of solubility in common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Primary Intermolecular Forces |

| Hexane | Nonpolar | High | Van der Waals |

| Toluene | Nonpolar (Aromatic) | High | Van der Waals, π-stacking |

| Diethyl Ether | Nonpolar | High | Van der Waals, weak dipole-dipole |

| Dichloromethane (DCM) | Polar Aprotic | High | Dipole-dipole, Van der Waals |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Dipole-dipole, Van der Waals |

| Ethyl Acetate | Polar Aprotic | High | Dipole-dipole, Van der Waals |

| Acetone | Polar Aprotic | High | Dipole-dipole, Van der Waals |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Dipole-dipole |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Dipole-dipole |

| Methanol | Polar Protic | Moderate to Low | Hydrogen bonding, dipole-dipole, Van der Waals |

| Ethanol | Polar Protic | Moderate | Hydrogen bonding, dipole-dipole, Van der Waals |

| Water | Polar Protic | Insoluble | Hydrogen bonding |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the isothermal shake-flask method is a reliable and widely used technique.[11] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

-

(Optional) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the solution reaches equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container to remove any microscopic undissolved particles.

-

-

Quantification (Gravimetric Method):

-

Carefully evaporate the solvent from the pre-weighed container using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature.

-

Once all the solvent has been removed, weigh the container with the dried residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in units such as g/L or mg/mL.

-

-

Data Reporting:

-

The solubility should be reported at the specific temperature at which the experiment was conducted, as solubility is temperature-dependent.

-

Conclusion

This compound exhibits favorable solubility in a broad spectrum of common nonpolar and polar aprotic organic solvents, a characteristic attributed to its significant nonpolar alkyl backbone and polarizable functional groups. Its solubility is predicted to be lower in polar protic solvents and negligible in water. For precise quantitative needs, the isothermal shake-flask method provides a reliable and straightforward protocol. This comprehensive understanding of solubility is critical for optimizing synthetic procedures, designing effective purification strategies, and advancing the application of this versatile molecule in research and development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

- Papadopoulos, A. I., et al. (2020). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research.

- The Organic Chemistry Tutor. (2020, March 28). 7.3-7.4 Intermolecular forces, physical properties and real world examples of alkyl halides. [Video]. YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). This compound.

- OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides.

- Industrial Chemicals. (n.d.). Alkyl Bromide Compounds.

- Smolecule. (n.d.). Buy Amino-PEG3-CH2CO2-t-butyl ester.

- Unknown. (n.d.). Organic halides.

- Chemistry LibreTexts. (2023, January 22). Intermolecular Forces.

- Chemistry LibreTexts. (2019, June 5). 7.3: Physical Properties of Alkyl Halides.

- ECHEMI. (n.d.).

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 11. m.youtube.com [m.youtube.com]

Safety and handling of Tert-butyl 8-bromooctanoate

An In-Depth Technical Guide to the Safe Handling and Management of Tert-butyl 8-bromooctanoate

Introduction: Understanding the Reagent

This compound (CAS No: 77383-17-6) is a bifunctional organic compound utilized primarily in organic synthesis and pharmaceutical research.[1] Its structure incorporates a terminal primary alkyl bromide and a sterically hindered tert-butyl ester. This configuration makes it a valuable intermediate, as the alkyl bromide serves as a reactive site for nucleophilic substitution (SN2) reactions, while the tert-butyl ester group acts as a robust protecting group for the carboxylic acid, resistant to cleavage under many nucleophilic and basic conditions.[2][3] This dual functionality allows for the selective modification of the alkyl chain, making it a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[4][5]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and associated hazards. The protocols and insights are tailored for researchers, chemists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Physicochemical and Hazard Profile

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. The causality behind specific handling requirements is directly linked to these characteristics.

Physicochemical Data

The physical properties of this compound influence its behavior in the laboratory, from storage conditions to potential exposure routes (e.g., vapor inhalation).

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃BrO₂ | [6] |

| Molecular Weight | 279.21 g/mol | [6] |

| Appearance | Light yellow liquid | [1] |

| CAS Number | 77383-17-6 | [7][8] |

| IUPAC Name | This compound | [6] |

| Density | Data not consistently available; handle as a typical organic liquid. | |

| Boiling Point | Data not consistently available; likely high, but handle under ventilation. |

Hazard Identification and GHS Classification

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with specific and significant hazards.[6] The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.

| GHS Hazard Code | Hazard Statement | Causality and Implication for Handling |

| H315 | Causes skin irritation | [Warning] The alkyl bromide moiety can react with biological nucleophiles in the skin, leading to irritation. Prolonged or repeated contact should be avoided, and appropriate gloves are mandatory.[6][7] |

| H319 | Causes serious eye irritation | [Warning] Direct contact with the eyes can cause significant irritation and potential damage. Chemical splash goggles or a face shield are essential.[6][7] |

| H335 | May cause respiratory irritation | [Warning] Vapors or aerosols can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] |

These classifications dictate the minimum personal protective equipment (PPE) and engineering controls required for safe handling. The "Warning" signal word indicates a moderate level of hazard.[7]

Core Safety and Handling Protocols

Safe handling is a system of preventative measures. The following protocols are designed to be a self-validating system, where each step reinforces the overall safety of the operation.

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure is to use engineering controls that isolate the hazard from the operator.

-

Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be conducted inside a properly functioning chemical fume hood.[9][10] This is critical for preventing the inhalation of vapors (addressing H335) and containing any potential spills.[11]

-

Safety Showers and Eyewash Stations: Ensure that a certified and accessible safety shower and eyewash station are located in the immediate vicinity of the work area.[12] Regular testing of this equipment is a critical component of laboratory readiness.

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[13]

-

Eye and Face Protection: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards at all times.[14][15] For operations with a higher risk of splashing, such as large-volume transfers, a face shield should be worn in addition to goggles.[10]

-

Skin and Body Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough time and permeation rate.[11][16] Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[10][17]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. Ensure the material is appropriate for protecting against chemical splashes.[11]

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[18] However, in the event of a large spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[19]

Caption: Decision workflow for selecting appropriate PPE.

Safe Storage and Handling Practices

Proper storage prevents degradation of the chemical and minimizes the risk of accidental release.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][9][14] The storage area should be clearly marked.

-

Handling:

Emergency Procedures: A Plan for a Crisis

Preparedness is paramount. All laboratory personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][22]

-

Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[7][22]

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Spill Management

A calm and methodical response to a spill is essential to prevent it from escalating.

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated; the fume hood should be running.

-

Control: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or diatomite).[12][23] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[14][18]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water.[12]

-

Dispose: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste according to local, state, and federal regulations.[7]

Caption: Step-by-step decision workflow for spill response.

Application Protocol: Synthesis of an Azide Derivative

This protocol illustrates the integration of safety principles into a common synthetic application of this compound: a nucleophilic substitution with sodium azide. This reaction is a gateway to forming amines (via reduction) or triazoles (via cycloaddition).

Objective: To synthesize Tert-butyl 8-azidooctanoate.